phlomisoside II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

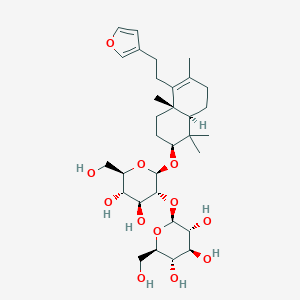

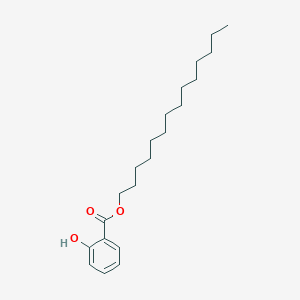

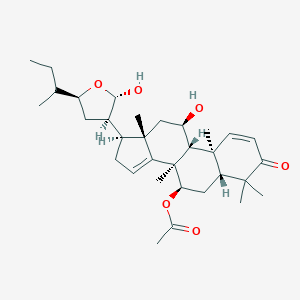

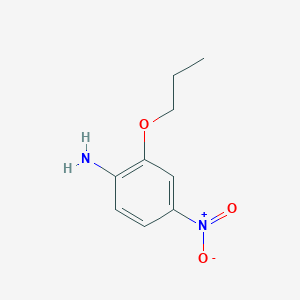

Phlomisoside II is a natural compound that belongs to the family of iridoids. It is extracted from the roots of Phlomis umbrosa, a medicinal plant widely used in traditional Chinese medicine. Phlomisoside II has been the focus of scientific research due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Aplicaciones Científicas De Investigación

Chemical Constituents and Isolation

Phlomisoside II, along with other compounds like phlomisoic acid and phlomisoside V, has been identified in plants like Phlomis medicinalis. These compounds were isolated using techniques such as macroporous resin and silica gel column chromatography. Phlomisoside V, in particular, was noted as a new compound during these studies (Lin Rui-chao, 2007).

Anti-Inflammatory Activity

Phlomisoside F, closely related to phlomisoside II, demonstrates significant anti-inflammatory effects. This was evidenced in tests such as the carrageenan-induced rat paw edema and dimethylbenzen-induced ear edema tests. The compound's effectiveness in reducing pro-inflammatory cytokines and enzymes like TNF-α, IL-6, IL-1β, iNOS, and COX-2 was notable. Its mechanism of action involves inhibiting the NF-κB/MAPK pathways (Qingzhong Li et al., 2015).

Anti-Cancer Properties

Studies on phlomisoside F, similar to phlomisoside II, showed a substantial anti-proliferative effect on human non-small cell lung cancer cell lines. It inhibited cell migration and invasion and induced apoptosis in these cells. The underlying mechanisms involved the regulation of proteins like caspase-3, caspase-9, Bcl-2, Bax, and COX-2 (Xiao-xian Lu et al., 2016).

Role in Arthritis Treatment

Phlomisoside F from Phlomis younghusbandii demonstrated potential in treating rheumatoid arthritis (RA). In studies involving models like carrageen-induced paw edema and Freund's adjuvant-induced arthritis, it showed significant efficacy in reducing arthritis symptoms and inflammation markers (Xiuying Zhang et al., 2017).

Antidiabetic Properties

Research indicates that certain species of Phlomis, which contain phlomisoside II, exhibit antidiabetic effects. This is seen through their impact on biochemical parameters like blood glucose, serum insulin, and oxidative stress markers in diabetic models (P. Sarkhail et al., 2007).

Antinociceptive Effects

Phlomis species, containing phlomisoside II, have shown significant antinociceptive (pain-relieving) effects in models like the visceral writhing test in mice. These effects are thought to be related to the presence of iridoid glycosides and phenolic compounds in these plants (P. Sarkhail et al., 2003).

Propiedades

Número CAS |

100414-78-6 |

|---|---|

Nombre del producto |

phlomisoside II |

Fórmula molecular |

C32H50O12 |

Peso molecular |

626.7 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2S,4aS,8aR)-5-[2-(furan-3-yl)ethyl]-1,1,4a,6-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-2-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C32H50O12/c1-16-5-8-21-31(2,3)22(9-11-32(21,4)18(16)7-6-17-10-12-40-15-17)43-30-28(26(38)24(36)20(14-34)42-30)44-29-27(39)25(37)23(35)19(13-33)41-29/h10,12,15,19-30,33-39H,5-9,11,13-14H2,1-4H3/t19-,20-,21+,22+,23-,24-,25+,26+,27-,28-,29+,30+,32-/m1/s1 |

Clave InChI |

PKWXQLMEMSFVCA-CEWCVDCNSA-N |

SMILES isomérico |

CC1=C([C@]2(CC[C@@H](C([C@@H]2CC1)(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)CCC5=COC=C5 |

SMILES |

CC1=C(C2(CCC(C(C2CC1)(C)C)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C)CCC5=COC=C5 |

SMILES canónico |

CC1=C(C2(CCC(C(C2CC1)(C)C)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C)CCC5=COC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)

![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)